molecular formula C10H12ClNO4S B8715431 5-Chlorosulphonyl-2-propoxybenzamide CAS No. 61627-16-5

5-Chlorosulphonyl-2-propoxybenzamide

Cat. No.: B8715431
CAS No.: 61627-16-5
M. Wt: 277.73 g/mol
InChI Key: AVNDDWQAXMEFCI-UHFFFAOYSA-N
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Description

5-Chlorosulphonyl-2-propoxybenzamide is a benzamide derivative characterized by a chlorosulphonyl (-SO₂Cl) group at the 5-position and a propoxy (-OCH₂CH₂CH₃) substituent at the 2-position of the benzene ring. Benzamide derivatives are notable for their bioactivity, particularly as enzyme inhibitors or herbicides, depending on substituent patterns .

Properties

CAS No.

61627-16-5

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

3-carbamoyl-4-propoxybenzenesulfonyl chloride

InChI

InChI=1S/C10H12ClNO4S/c1-2-5-16-9-4-3-7(17(11,14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H2,12,13)

InChI Key

AVNDDWQAXMEFCI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 5-Chlorosulphonyl-2-propoxybenzamide and related compounds:

Compound Name Molecular Formula Substituents Key Applications CAS Number
This compound C₁₀H₁₂ClNO₃S¹ 5-ClSO₂, 2-OCH₂CH₂CH₃ Hypothesized herbicide or enzyme inhibitor Not specified
Chlorosulfuron C₁₂H₁₂ClN₅O₄S 2-Cl, 4-methoxy-6-methyl-triazinylamino Herbicide (sulfonylurea class) 76341-69-0
Propyl 5-bromo-2-chlorobenzamide C₁₀H₁₁BrClNO 5-Br, 2-Cl, N-propyl Intermediate in organic synthesis 892018-30-3
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide C₁₄H₁₂ClNO₄S 5-Cl, 2-OH, N-(4-MeSO₂-phenyl) Potential kinase inhibitor 1262010-41-2
Key Observations:
  • Substituent Effects :

    • The chlorosulphonyl group in this compound is electron-withdrawing, enhancing electrophilic reactivity compared to halogen (Cl/Br) or hydroxy (-OH) substituents in other analogs .
    • The propoxy group at the 2-position may improve lipid solubility and membrane permeability relative to shorter alkoxy chains (e.g., methoxy) .
  • Biological Activity :

    • Chlorosulfuron (CAS 76341-69-0) is a sulfonylurea herbicide targeting acetolactate synthase (ALS) in plants, with high potency at low application rates . The absence of a triazine group in this compound suggests divergent mechanisms.
    • The N-propyl group in Propyl 5-bromo-2-chlorobenzamide (CAS 892018-30-3) likely reduces polarity, favoring applications in hydrophobic drug delivery systems .
Pharmacokinetics:
  • Solubility : The propoxy group may enhance solubility in organic solvents compared to hydroxy or methanesulfonyl groups in 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide (CAS 1262010-41-2) .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Chlorosulphonyl-2-propoxybenzamide?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., temperature, solvent polarity, and catalyst). For sulfonamide derivatives, chlorosulfonation reactions often proceed via electrophilic substitution, where stoichiometric control of chlorosulfonic acid is critical to avoid over-sulfonation. Reaction intermediates should be monitored using HPLC or TLC to ensure regioselectivity at the 5-position. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H and 13^13C NMR confirm the propoxy chain orientation and sulfonamide group placement. IR spectroscopy identifies S=O stretches (~1350 cm1^{-1}) and amide N-H bonds (~3300 cm1^{-1}).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ expected at m/z 288.04). Cross-referencing with PubChem data ensures structural accuracy .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Solubility in aqueous buffers can be enhanced using co-solvents like DMSO (<5% v/v) or surfactants (e.g., Tween-80). For hydrophobic sulfonamides, micellar encapsulation or pH adjustment (via sodium bicarbonate) improves dissolution. Pre-formulation studies using dynamic light scattering (DLS) help optimize colloidal stability .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient sulfonyl chloride group’s susceptibility to nucleophilic attack. Molecular docking studies assess steric hindrance from the propoxy chain. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) bridges computational and empirical data .

Q. How can contradictory bioactivity data for sulfonamide derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity or incubation time). Researchers should:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor-binding studies) and control for metabolic interference.
  • Validate Targets : Employ CRISPR knockouts to confirm mechanistic pathways.
  • Meta-Analysis : Pool data from multiple studies (e.g., using PRISMA guidelines) to identify trends. For example, sulfonamides with ortho-substituents show reduced CYP450 inhibition compared to para-analogs .

Q. What factorial design approaches optimize the derivatization of this compound for drug discovery?

  • Methodological Answer : A 2k^k factorial design evaluates variables like temperature (60–100°C), catalyst loading (0.1–1.0 mol%), and reaction time (4–12 hrs). Response Surface Methodology (RSM) identifies interactions between factors. For example, high catalyst loading may reduce reaction time but increase byproduct formation. Pareto charts prioritize significant variables, ensuring scalable and reproducible synthesis .

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